molecular formula C12H10Co3O14 B1583525 Cobaltous citrate CAS No. 866-81-9

Cobaltous citrate

Cat. No.: B1583525
CAS No.: 866-81-9
M. Wt: 555 g/mol
InChI Key: IEXXNGVQCLMTKU-UHFFFAOYSA-H
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Description

Significance of Metal-Citrate Complexes in Contemporary Chemistry

Metal-citrate complexes are coordination compounds of significant interest across various scientific fields, including chemistry, biochemistry, and materials science. ontosight.ai Citrate (B86180), derived from citric acid, is a tricarboxylic acid anion that acts as an effective chelating agent. fiveable.me Its structure, featuring three carboxylate groups and one hydroxyl group, allows it to bind to metal ions in a multidentate fashion, forming stable chelate complexes. fiveable.meresearchgate.net This chelating ability is crucial for enhancing the solubility and bioavailability of metal ions, a process vital in many biological systems. fiveable.menih.gov

In biochemistry, citrate is a key intermediate in the citric acid cycle (Krebs cycle), a fundamental metabolic pathway. researchgate.net The interaction between essential metal ions and citrate is critical for various physiological functions. researchgate.netnih.gov For instance, iron(III) citrate complexes are considered one of the most significant forms of coordinated ferric iron in the biochemical processes of living organisms, facilitating iron uptake and transport. researchgate.netwikipedia.org The study of metal-citrate speciation in aqueous environments helps in understanding these complex biological roles. researchgate.net

In materials science and chemistry, these complexes serve as versatile precursors for synthesizing advanced materials. ontosight.ai They are used to create cobalt-based materials with applications in magnetism, electronics, and energy storage. ontosight.ai The ability of citrate to form stable complexes is also leveraged in various industrial applications, including the development of catalysts and as additives in food and pharmaceuticals. ontosight.aifiveable.me The coordination chemistry of metal citrates can lead to diverse structures, including discrete molecules, one-dimensional chains, and two-dimensional polymers, whose formations are often influenced by factors like pH and the presence of counterions. acs.orgresearchgate.net

Overview of Research Trajectories for Cobaltous Citrate

Research on this compound, a specific metal-citrate complex, is multifaceted, branching into several key areas of advanced chemical investigation. A significant trajectory is in the field of materials science , where cobalt citrate serves as a precursor for a variety of advanced materials. ontosight.aichemimpex.com This includes the synthesis of cobalt-containing nanoparticles, metal-organic frameworks (MOFs), and materials for battery technology. chemimpex.comacs.orgmdpi.com The citrate-gel combustion and sol-gel methods, for example, utilize cobalt citrate to produce nanoferrites and other nanostructures with tailored properties. scirp.orgjwent.net

Another major research focus is on the magnetic properties of this compound derivatives. acs.org Investigations have revealed that certain cobalt(II) citrate clusters, particularly those with a cubane (B1203433) structure, exhibit behavior as single-molecule magnets (SMMs). acs.orgnih.gov These materials are of considerable interest for their potential applications in high-density information storage and quantum computing. Research in this area involves detailed characterization of their magnetic susceptibility and hysteresis loops. acs.orgnih.govresearchgate.net

The electrochemical applications of this compound are also a prominent area of study. The complex is explored for its role in electrocatalysis, particularly for the oxygen evolution reaction (OER) in water splitting. acs.orgresearchgate.net Bio-inspired cobalt-citrate MOFs have shown excellent performance as OER electrocatalysts. acs.orgresearchgate.net Additionally, cobalt citrate is used in electrodeposition processes to create cobalt alloy coatings with specific magnetic and corrosion-resistant properties. rsc.orgscielo.brysxbcn.com

Finally, the catalytic activity of this compound and its derivatives is an active field of research. mdpi.com Cobalt compounds are known for their catalytic prowess in various oxidation reactions. mdpi.com Cobalt citrate has been studied as a catalyst precursor in Fischer-Tropsch synthesis and as a component in catalysts for the oxidation of organic compounds. mdpi.commdpi.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

cobalt(2+);2-hydroxypropane-1,2,3-tricarboxylate
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InChI

InChI=1S/2C6H8O7.3Co/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6
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InChI Key

IEXXNGVQCLMTKU-UHFFFAOYSA-H
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Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Co+2].[Co+2].[Co+2]
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Molecular Formula

C12H10Co3O14
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DSSTOX Substance ID

DTXSID70889440
Record name Cobaltous citrate
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Molecular Weight

555.00 g/mol
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Physical Description

Dihydrate: Rose-red solid; [Hawley] Hydrate: Red crystals; Slightly soluble in water; [MSDSonline]
Record name Cobaltous citrate
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Solubility

Mol wt: 591.028. Solubility: 0.8 g/100 mL cold water at 15 °C /Cobaltous citrate dihydrate/, In water, 27.67 g/L at 20 deg and pH 6.6
Record name Cobaltous citrate
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CAS No.

866-81-9
Record name Cobaltous citrate
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Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, cobalt(2+) salt (2:3)
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Record name Cobaltous citrate
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Record name COBALTOUS CITRATE
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Record name Cobaltous citrate
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Melting Point

Rose-red, amorphous powder; melting point 150 °C (loses 2H2O); slightly soluble in water; soluble in dilute acids /Cobalt(II) citrate dihydrate/
Record name Cobaltous citrate
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Coordination Chemistry and Structural Elucidation of Cobalt Ii Citrate Complexes

Ligand Binding Modes and Stereochemistry of Citrate (B86180)

Tridentate Coordination Motifs

A predominant and fundamental feature of citrate binding to cobalt(II) is a tridentate coordination motif. researchgate.netacs.org In this arrangement, the citrate ligand chelates to the cobalt(II) ion through the oxygen atoms of the α-hydroxyl group, the α-carboxylate group, and one of the β-carboxylate groups. researchgate.netacs.org This mode of binding has been confirmed through single-crystal X-ray diffraction studies of various cobalt(II) citrate complexes. researchgate.netacs.org The formation of these stable five- and six-membered chelate rings is a driving force in the assembly of these complexes.

Alpha-Hydroxyl and Carboxylate Interactions

The α-hydroxyl and α-carboxylate groups of the citrate ligand play a crucial role in the formation of cobalt(II) citrate structures. The deprotonated α-hydroxyl group's oxygen atom acts as a key bridging atom in some structures, such as in cubane-type clusters where it links multiple cobalt centers. acs.org The α-carboxylate group can also exhibit bridging behavior, with its two oxygen atoms coordinating to different cobalt ions, thereby facilitating the formation of polymeric chains. researchgate.netacs.org For instance, in the complex [Co(H₂cit)(H₂O)]n, a chiral helical chain is formed via the two bridged oxygen atoms of the α-carboxylate group. researchgate.netacs.org

Beta-Carboxylate Bridging

The β-carboxylate groups of the citrate ligand are instrumental in extending the dimensionality of cobalt(II) citrate complexes. These groups can act as "long-arm" linkers, bridging cobalt centers and propagating the structure into one or two dimensions. researchgate.netacs.org In some complexes, the β-carboxylate groups connect dimeric [Co₂(Hcit)₂(H₂O)₄]²⁻ units or link these units to planar [Co(H₂O)₄] units, resulting in the formation of one-dimensional polymeric chains. researchgate.netacs.org In other instances, the oxygen atoms of the β-carboxylate groups link dimeric units to form layered structures. researchgate.netacs.org

Polymeric and Supramolecular Architectures

The multidentate and bridging capabilities of the citrate ligand, combined with factors such as pH, counterions, and reaction temperature, lead to the formation of diverse polymeric and supramolecular architectures in cobalt(II) citrate chemistry. researchgate.netacs.org These extended structures range from simple one-dimensional chains to more complex two-dimensional layers and three-dimensional networks.

One-Dimensional Polymeric Chains

Several cobalt(II) citrate complexes exhibit one-dimensional (1D) polymeric chain structures. These chains are typically formed through the bridging action of the citrate ligands. For example, in the complex [Co(H₂cit)(H₂O)]n, the tridentate citrate ligands and bridging α-carboxylate groups create chiral helical chains. researchgate.netacs.org Another example involves the dimeric unit [Co₂(Hcit)₂(H₂O)₄]²⁻, which forms a 1D polymeric chain through the linking of long-arm β-carboxylate groups. researchgate.netacs.org The [Co(Hcit)(H₂O)]⁻ unit in a different complex also forms an infinite chain structure. researchgate.netacs.org

Two-Dimensional Layered Frameworks

The connectivity of cobalt(II) citrate units can extend beyond one dimension to form two-dimensional (2D) layered frameworks. In the complex (NH₄)₂n[Co₂(Hcit)₂(H₂O)₂]n, dimeric units are linked by the oxygen atoms of the β-carboxylate groups, resulting in a layered structure. researchgate.netacs.org Another notable example involves the formation of a square two-dimensional polymer composed of Co(II) citrate cubanes bridged by six-coordinate Co(II) cations. core.ac.ukresearchgate.net These anionic polymeric layers are stacked, and the channels between them are occupied by cations and water molecules. core.ac.uk The formation of these 1D and 2D frameworks is highly dependent on experimental conditions, highlighting the structural versatility of the cobalt(II)-citrate system. researchgate.netacs.org

Data Tables

Table 1: Selected Cobalt(II) Citrate Polymeric Complexes and their Structural Features

Complex FormulaStructural DimensionalityKey Bridging Motif
[Co(H₂cit)(H₂O)]n1D Chiral Helical ChainBridging α-carboxylate group researchgate.netacs.org
[Co(H₂O)₄]n[Co₂(Hcit)₂(H₂O)₄]n·6nH₂O1D Polymeric ChainCoupling of β-carboxylate groups researchgate.netacs.org
[Co(Hcit)(H₂O)]⁻ unit in a larger complex1D Infinite ChainNot specified in detail researchgate.netacs.org
(NH₄)₂n[Co₂(Hcit)₂(H₂O)₂]n2D Layered FrameworkLinks via β-carboxylate groups researchgate.netacs.orgfigshare.com
{Cs₂[Co(H₂O)₆][Co₆(C₆H₄O₇)₄(H₂O)₈]·12H₂O}n2D Square PolymerBridging Co(II) cations between cubane (B1203433) units core.ac.ukresearchgate.net

Table 2: Coordination of Citrate Ligand in Cobalt(II) Complexes

Coordination FeatureDescription
Primary Binding Mode Tridentate researchgate.netacs.org
Coordinating Groups α-hydroxyl, α-carboxylate, one β-carboxylate researchgate.netacs.org
α-carboxylate Function Chelation and bridging researchgate.netacs.org
β-carboxylate Function Bridging to form extended structures researchgate.netacs.org
α-hydroxyl Function Chelation and bridging in cubane structures acs.org

Chiral Helical Structures

The interaction between cobalt(II) and citric acid can lead to the formation of coordination polymers with distinct chiral characteristics. One such example is the complex with the formula [Co(H2cit)(H2O)]n (where H2cit represents the doubly deprotonated citrate ligand). In this compound, the citrate ligand typically binds to the Co(II) ion in a tridentate fashion, utilizing its α-hydroxyl, α-carboxylate, and one of its β-carboxylate groups. acs.org

The polymeric nature of this complex arises from the further coordination of the carboxylate groups, which bridge adjacent cobalt centers. Specifically, the two oxygen atoms of the α-carboxylate group form bridges, creating a one-dimensional chain structure. acs.orgresearchgate.net This propagation of coordinated units results in the formation of a chiral helical chain that runs along the a-axis of the crystal. acs.orgresearchgate.net In this arrangement, the β-carboxylic acid group remains uncoordinated and participates in strong hydrogen bonding. acs.orgresearchgate.net The cobalt(II) ion in this structure maintains an octahedral coordination environment. acs.org A similar chiral helical structure composed of corner-sharing metal-oxygen octahedra has also been observed in an iron(II) citrate coordination polymer, highlighting a structural motif common to citrate complexes with divalent first-row transition metals. researchgate.net

Solution Speciation and pH-Dependent Structural Transitions

The speciation of cobalt(II) citrate in aqueous solutions is highly sensitive to environmental factors, most notably pH, but also the concentration of reactants and the presence of specific counterions. acs.orgresearchgate.net These factors dictate the assembly and interconversion of various monomeric, dimeric, and polymeric complexes. acs.orgresearchgate.net

At a low pH range of 1-4, several polymeric cobalt(II) citrate complexes can be isolated. acs.org For instance, studies have identified the formation of a dinuclear complex, [Co₂(C₆H₅O₇)₂(H₂O)₄]²⁻, which was isolated as its potassium and sodium salts around pH 5. nih.gov Spectroscopic evidence suggests that this dimeric structure does not remain intact in solution, instead yielding a mononuclear octahedral Co(II)-citrate species. nih.govucy.ac.cy Detailed speciation studies have proposed that the mononuclear complex [Co(C₆H₅O₇)]⁻ is a key species present around pH 5 and likely serves as the fundamental building block for the dimer isolated from the solution. nih.govucy.ac.cy

As the pH increases, the speciation landscape shifts. At a pH of approximately 8, a mononuclear, water-soluble complex with the formula (NH₄)₄[Co(C₆H₅O₇)₂] can be synthesized and isolated. nih.govresearchgate.netresearchgate.net In this complex, the cobalt(II) ion is in a distorted octahedral geometry, coordinated by two citrate ligands. nih.govresearchgate.net At a pH of 9.0, cobalt(II) can form the citrate complex [Co(cit)₂]⁴⁻, but in the presence of other ligands like molybdate (B1676688) or pyrophosphate, it can also form polyligand complexes such as [Co(cit)(MoO₄)]³⁻ or [Co(PPi)Cit]⁵⁻. ucj.org.uaucj.org.uaresearchgate.net

The structural diversity is also influenced by counterions and temperature. acs.org The interconversion between different polymeric forms has been shown to be dependent on both pH and the specific counterion present. acs.orgresearchgate.net Furthermore, heating can induce irreversible transformations, such as the conversion of the dimeric complex [Co(H₂O)₄]n[Co₂(Hcit)₂(H₂O)₄]n·6nH₂O into the infinite chain complex [Co(H₂O)₆]n[Co(Hcit)(H₂O)]₂n·2nH₂O. acs.org

Table 1: pH-Dependent Species in the Cobalt(II)-Citrate System

pH RangePredominant Cobalt(II) Citrate SpeciesFormulaReference(s)
1 - 4Polymeric Chains[Co(H₂cit)(H₂O)]n acs.org
~5Mononuclear Complex (in solution)[Co(C₆H₅O₇)]⁻ nih.govucy.ac.cy
~5Dinuclear Complex (isolated solid)[Co₂(C₆H₅O₇)₂(H₂O)₄]²⁻ nih.gov
~8Mononuclear Complex[Co(C₆H₅O₇)₂]⁴⁻ nih.govresearchgate.netresearchgate.net
9.0Simple Citrate Complex[Co(cit)₂]⁴⁻ ucj.org.uaucj.org.ua
9.0Polyligand Complex[Co(PPi)Cit]⁵⁻ ucj.org.uaresearchgate.net

Magnetic Properties in Relation to Coordination Environment

The magnetic properties of cobaltous citrate complexes are intrinsically linked to their specific coordination environments and nuclearity, ranging from simple paramagnetic behavior in mononuclear species to complex magnetic phenomena like single-molecule magnetism in polynuclear clusters.

A mononuclear complex, (NH₄)₄[Co(C₆H₅O₇)₂], isolated at pH ~8, features a distorted octahedral Co(II) center. nih.govresearchgate.net Magnetic susceptibility measurements conducted from 6 to 295 K confirm that this is a high-spin complex containing a Co(II) ion with a ground state of S=3/2. nih.govresearchgate.netresearchgate.net This is further corroborated by its EPR spectrum, which shows a signal consistent with a high-spin Co(II) system. nih.govresearchgate.net Similarly, magnetic and EPR data for other mononuclear high-spin octahedral Co(II) complexes with oxygen-coordinating ligands support a ground state with an effective spin of S=1/2 due to spin-orbit coupling. nih.gov

In dimeric structures, such as [Co₂(C₆H₅O₇)₂(H₂O)₄]²⁻, magnetic susceptibility and EPR studies indicate a weak magnetic interaction between the two Co(II) ions. nih.govucy.ac.cy This suggests that the citrate ligands mediate only feeble magnetic coupling between the metal centers in this particular arrangement.

More complex structures can exhibit more sophisticated magnetic behavior. A notable example is the cubane-like cluster [C(NH₂)₃]₈{Co₄(cit)₄}·4H₂O. acs.orgnih.gov This compound is a single-molecule magnet (SMM), a molecule that can exhibit magnetic hysteresis of purely molecular origin. acs.orgnih.gov It displays an energy barrier to the reorientation of magnetization (ΔE/kB) of 21 K. acs.orgnih.gov This behavior is evidenced by distinct, frequency-dependent peaks in the out-of-phase (χ′′) component of the AC magnetic susceptibility and the appearance of magnetization versus field hysteresis loops that are dependent on both temperature and sweep rate. acs.org The ferromagnetic interactions within the Co₄O₄ cubane core, which are promoted by the superexchange pathways through the bridging oxygen atoms of the citrate ligands, are responsible for this behavior. acs.orgmdpi.com

Table 2: Magnetic Properties of Selected Cobalt(II) Citrate Complexes

Complex FormulaNuclearityCoordination EnvironmentMagnetic BehaviorKey ParametersReference(s)
(NH₄)₄[Co(C₆H₅O₇)₂]MononuclearDistorted OctahedralHigh-Spin ParamagnetGround State S=3/2 nih.govresearchgate.netresearchgate.net
[Co₂(C₆H₅O₇)₂(H₂O)₄]²⁻DinuclearOctahedralWeakly Interacting Centers- nih.govucy.ac.cy
[C(NH₂)₃]₈{Co₄(cit)₄}·4H₂OTetranuclear (Cubane)OctahedralSingle-Molecule Magnet (SMM)ΔE/kB = 21 K acs.orgnih.gov

Advanced Synthetic Methodologies for Cobaltous Citrate and Derivatives

Co-precipitation Techniques for Cobaltous Citrate (B86180) Nanomaterials

Co-precipitation is a versatile and widely used method for synthesizing nanomaterials due to its simplicity, cost-effectiveness, and ability to produce fine, homogeneous powders. researchgate.net In the context of cobalt-containing nanomaterials, citrate is often employed as a chelating or capping agent to control particle growth and prevent agglomeration. researchgate.netfiu.edu

The process typically involves the simultaneous precipitation of cobalt ions and other metal ions (like iron in the case of cobalt ferrite) from a solution by adding a precipitating agent, such as sodium hydroxide (B78521) or ammonium (B1175870) hydroxide. mpg.dejetir.org Citric acid or a citrate salt is introduced into the reaction mixture, where the citrate ions (Cit³⁻) form stable complexes with the Co²⁺ ions. researchgate.net This chelation slows down the reaction rate, allowing for more controlled nucleation and growth of the nanoparticles. researchgate.net The presence of citrate on the surface of the growing nanoparticles provides electrostatic or steric hindrance, effectively capping the particles, preventing them from aggregating, and controlling their final size. mdpi.commatec-conferences.org

Research has shown that trisodium (B8492382) citrate can be used as a capping agent, although its effectiveness can depend on the specific synthesis procedure. fiu.edu In the synthesis of citrate-functionalized cobalt-doped iron oxide magnetic nanoparticles (MNPs), the co-precipitation technique successfully produced particles where the surface functionalization with citrate was confirmed by the change in zeta potential from positive to negative. mdpi.com The amount of citrate used can influence the final hydrodynamic diameter of the nanoparticles. mdpi.comscilit.com For instance, as the concentration of citrate used for functionalization increases, the hydrodynamic diameter of the resulting cobalt-doped iron oxide nanoparticles also increases. mdpi.com

Table 1: Effect of Citrate as a Capping Agent in Co-precipitation Synthesis

Precursor Materials Capping Agent Key Findings Resulting Material Reference
Cobalt(II) nitrate (B79036), Iron(III) nitrate Trisodium Citrate Citrate was tested as a capping agent to reduce aggregation. Cobalt Ferrite (B1171679) Nanoparticles fiu.edu
Cobalt(II) chloride, Iron(III) chloride, Iron(II) sulfate Citrate Citrate functionalization created a negative surface charge, enabling sequestration of pollutants. Citrate-Functionalized Cobalt-Doped Iron Oxide MNPs mdpi.com

Sol-Gel and Citrate-Gel Auto-Combustion Synthesis Routes

The sol-gel and its variant, the citrate-gel auto-combustion method, are prominent techniques for producing highly pure, crystalline, and homogeneous nanostructured materials. scirp.orgakjournals.com These methods are lauded for their simplicity, low energy consumption, and short processing times compared to traditional solid-state reactions. scirp.orguodiyala.edu.iq

The synthesis begins with dissolving metal salts, typically nitrates like cobalt nitrate and ferric nitrate, in water. scirp.orgchalcogen.ro Citric acid is then added to this solution. uodiyala.edu.iq The citric acid acts as a chelating agent, forming complexes with the metal cations, which ensures a uniform distribution of the ions throughout the solution. jetir.org Upon heating, the solution evaporates and turns into a viscous gel. chalcogen.rorsc.org

Further heating of this gel to a higher temperature (e.g., 150°C or more) triggers a self-sustaining combustion reaction. chalcogen.roresearchgate.net This auto-combustion is a rapid, exothermic process where the citrate acts as a fuel and the nitrate ions act as an oxidant, leading to the decomposition of the organic components and the formation of the desired oxide product in a very fine, nanocrystalline powder form. chalcogen.roresearchgate.net The process avoids the need for intermediate grinding and calcination at very high temperatures. scirp.org The crystallite size of the resulting materials, such as cobalt-chromium ferrites, can be in the range of 6-12 nm. scirp.org The molar ratio of metal nitrates to citric acid is a critical parameter that can be adjusted to influence the properties of the final product. researchgate.net

Table 2: Summary of Citrate-Gel Auto-Combustion Synthesis Parameters

Starting Materials Metal:Citrate Ratio Sintering/Calcination Product & Particle Size Reference
Co(NO₃)₂, Fe(NO₃)₃, Cr(NO₃)₂, Citric Acid Not specified 500°C for 4 hours CoCrₓFe₂₋ₓO₄ (6-12 nm) scirp.org
Co(NO₃)₂, Fe(NO₃)₃, Citric Acid, Ethylene (B1197577) Glycol Nitrates:Citric Acid = 1:1 Dried at 150°C CoFe₂O₄ (~25 nm) chalcogen.ro

Hydrothermal and Solvothermal Approaches for Cobaltous Citrate Structures

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials with controlled morphologies and sizes from solutions under elevated temperature and pressure. mdpi.com In these processes, citric acid is frequently used as a weak chelating or structure-directing agent, playing a crucial role in the nucleation and growth of the final product. proquest.comresearchgate.net

In a typical hydrothermal synthesis, cobalt precursors (e.g., cobalt nitrate) are dissolved in water along with citric acid. proquest.comresearchgate.net The solution is sealed in an autoclave and heated to a specific temperature for a set duration. The citric acid forms complexes with cobalt ions, and the stability of these complexes influences the nucleation temperature and subsequent crystal growth. researchgate.net By varying the molar ratio of citric acid to metal ions (C/M), researchers can manipulate the morphology of the resulting nanoparticles. researchgate.net For example, in the synthesis of cobalt ferrite, changing the C/M ratio from 0.5 to 1.5 resulted in different crystallite sizes and magnetic properties. researchgate.net Without citric acid, the reaction may produce coarse particles with impurities, whereas its presence leads to the formation of uniform, single-phase nanoparticles. researchgate.net

The solvothermal route, a variation where a non-aqueous solvent is used, has been successfully employed to synthesize a bioinspired cobalt-citrate metal-organic framework (MOF), UTSA-16. acs.orgacs.org This process involved reacting cobalt acetate (B1210297) and citric acid in a solvent mixture at an elevated temperature, leading to a crystalline, porous framework. acs.orgresearchgate.net The use of other modulating agents, such as poly(vinyl pyrrolidone) (PVP), in conjunction with citric acid in hydrothermal synthesis can provide even finer control over particle shape, allowing for the creation of structures ranging from truncated cubes to spheres. proquest.com

Table 3: Morphological Control in Hydrothermal Synthesis using Citric Acid

System Modulating Agent(s) Key Parameters Resulting Morphology Reference
Cobalt Ferrite Citric Acid Molar ratio of citric acid to metal ions (C/M) varied (0.5, 1, 1.5) Uniform nanoparticles with varying sizes (4.7-7.8 nm) researchgate.net
Cobalt Oxide Citric Acid, Poly(vinyl pyrrolidone) (PVP) Molar ratio of PVP to Cobalt (PVP/Co) varied Truncated cubes, rounded cubes, spheres proquest.com
Cobalt Sulfide (B99878) Disodium ethylenediamine (B42938) tetraacetate (Na₂EDTA), KOH Use of chelating agent Hierarchical cage-like microspheres mdpi.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of advanced materials, aiming to create processes that are more environmentally friendly, efficient, and sustainable. The synthesis of this compound and its derivatives has benefited from these approaches, which prioritize the use of non-toxic reagents, reduction of energy consumption, and simplification of procedures.

Citric acid itself is a prime example of a green reagent. It is a naturally occurring, non-toxic organic acid found in the metabolism of nearly all organisms. matec-conferences.org Its use as a chelating agent or fuel in methods like sol-gel auto-combustion and hydrothermal synthesis aligns with green chemistry principles. scirp.orgresearchgate.net

The citrate-gel auto-combustion method is considered a green synthetic route because it is a simple, low-temperature process that significantly saves time and energy compared to conventional ceramic methods. scirp.orguodiyala.edu.iq Similarly, hydrothermal synthesis is an environmentally benign process that uses water as a solvent and often proceeds at relatively low temperatures, reducing energy demands. researchgate.net

Furthermore, bio-inspired synthesis represents a frontier in green chemistry. The development of a cobalt-citrate metal-organic framework (MOF), designated UTSA-16, is described as a "bioinspired" approach. acs.orgresearchgate.net This synthesis utilizes the natural chelating ability of citrate, a key molecule in biological cycles, to construct complex, functional materials under relatively mild solvothermal conditions. acs.orgresearchgate.net These methods not only reduce the environmental impact but also offer superior control over the final product's characteristics.

Thermal Decomposition Pathways of Cobalt-Citrate Precursors

Understanding the thermal decomposition behavior of cobalt-citrate precursors is essential for synthesizing cobalt-based oxides with desired phases and properties. akjournals.com Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful tools used to investigate these decomposition pathways. jetir.orgresearchgate.net

The decomposition of a cobalt-citrate precursor, often a complex formed via sol-gel or co-precipitation methods, typically occurs in multiple stages as the temperature increases. chalcogen.rojetir.orgresearchgate.net

Dehydration: The first stage, occurring at lower temperatures (typically 50-150°C), involves the loss of adsorbed or crystalline water molecules. akjournals.comchalcogen.roresearchgate.net This is usually observed as an initial weight loss in the TGA curve and an endothermic peak in the DTA curve. akjournals.com

Decomposition of Citrate Complex: As the temperature rises further, the anhydrous metal-citrate complex begins to decompose. This is a significant weight loss step and is often accompanied by a strong exothermic peak in the DTA curve, especially in an oxidizing atmosphere (like air). jetir.orgresearchgate.net This exothermic event corresponds to the oxidative decomposition of the organic citrate moiety. researchgate.net For instance, a sharp exothermic peak between 275-375°C can indicate the simultaneous decomposition of the precursor and the formation of a spinel ferrite. jetir.org

Formation of Oxide Phase: The final stage, occurring at higher temperatures (e.g., above 400-500°C), involves the crystallization of the final oxide phase, such as CoO or Co₃O₄. chalcogen.roresearchgate.net The TGA curve typically flattens out at this point, indicating that the decomposition is complete and a stable oxide has been formed. chalcogen.roresearchgate.net

The exact temperatures and decomposition products can be influenced by the heating rate, atmosphere (air vs. inert), and the specific composition of the precursor, such as the presence of other metal ions. jetir.orgresearchgate.netmdpi.com For example, the thermal decomposition of lithium-cobalt citrate at 400°C can yield a mixture of pseudo-spinel and rhombohedral LiCoO₂. acs.org

Table 4: Thermal Decomposition Stages of Cobalt-Citrate Precursors

Precursor System Atmosphere Temperature Range (°C) Decomposition Event Reference
Co-Fe-Cr Citrate Gel Air < 240°C Gradual weight loss (dehydration) jetir.org
Co-Fe-Cr Citrate Gel Air 275-375°C Sharp exothermic peak (decomposition of citrate, formation of spinel) jetir.org
Co-Fe Citrate Gel Not specified 50-150°C Initial weight loss (evaporation of water) chalcogen.roresearchgate.net
Co-Fe Citrate Gel Not specified 190-230°C Dehydration of OH groups chalcogen.roresearchgate.net
Co-Fe Citrate Gel Not specified 400-640°C Formation of spinel phase metal oxide chalcogen.roresearchgate.net

Spectroscopic and Advanced Analytical Characterization of Cobaltous Citrate

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction (XRD) is a primary technique for determining the crystalline structure of cobaltous citrate (B86180) complexes. Studies have revealed that cobaltous citrate can form various crystalline structures depending on the synthesis conditions, such as pH and the counterions present.

For instance, a dinuclear complex, [Co2(C6H5O7)2(H2O)4]2-, has been isolated and characterized in both its potassium (K+) and sodium (Na+) salt forms. The potassium salt crystallizes in the monoclinic space group P21/n, while the sodium salt crystallizes in the monoclinic space group P21/c. ucy.ac.cy The cell parameters for these structures have been determined as follows:

Parameter[K]₂[Co₂(C₆H₅O₇)₂(H₂O)₄][Na]₂[Co₂(C₆H₅O₇)₂(H₂O)₄]
Crystal SystemMonoclinicMonoclinic
Space GroupP21/nP21/c
a (Å)10.348(5)9.234(4)
b (Å)11.578(6)11.913(4)
c (Å)12.138(6)11.728(6)
β (°)112.62(2)99.93(2)
V (ų)1342(1)1271(1)
Z22

These crystallographic studies show a dinuclear arrangement where two Co(II) ions are present in an octahedral coordination environment. ucy.ac.cy Each cobalt ion is coordinated by two citrate ligands in a tridentate fashion, with the coordination sphere being completed by a singly bonded citrate from the adjacent cobalt unit and two water molecules. ucy.ac.cy

Furthermore, this compound can form more complex structures, such as cubane-like clusters. A notable example is the [C(NH2)3]8{Co4(cit)4}·4H2O complex, which exhibits single-molecule magnet behavior. acs.orgnih.gov The citrate ligand's ability to generate these metal-oxo cubane (B1203433) structures is a key aspect of its coordination chemistry. acs.org The formation of various polymeric cobalt(II) citrate complexes has also been observed, with structures that can be one-dimensional helical chains or two-dimensional layered networks, influenced by pH, counterions, and reaction temperature. acs.orgresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Ligand-Metal Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the coordination of the citrate ligand to the cobalt(II) ion. The vibrational spectra of this compound complexes are characterized by bands corresponding to the vibrations of different functional groups within the citrate molecule and the metal-oxygen bonds.

Theoretical and experimental studies on metal-citrate complexes have identified key vibrational modes. scielo.brscielo.br In pure citric acid, characteristic bands are observed for O-H, C=O, COOH, COO-, and C-OH groups. scielo.brresearchgate.net Upon complexation with a metal ion like cobalt, shifts in the positions and changes in the intensities of these bands occur, indicating the involvement of these functional groups in coordination.

The main spectral features of interest are typically found in the 1000 to 2000 cm⁻¹ region, which is less prone to interference. scielo.brscielo.br The bands assigned to the C=O, COO-, and C-OH groups are particularly informative for distinguishing different complex species. scielo.brresearchgate.net For instance, the band at approximately 1700 cm⁻¹ corresponds to the carbonyl (C=O) group, while the band around 1404 cm⁻¹ is attributed to the vibrations of coordinated carboxyl groups. researchgate.net The presence of a broad band at about 3400 cm⁻¹ can be attributed to the crystal and/or coordination water. researchgate.net

Simulations of infrared spectra for metal-citrate complexes have shown good agreement with experimental data, helping to assign specific vibrational modes. scielo.brresearchgate.net For example, in a lithium-citrate complex, the C=O stretching vibration shifts from 1750 cm⁻¹ to lower wavenumbers upon coordination. researchgate.net

Electronic Absorption (UV-Vis) Spectroscopy for Coordination Environment

Electronic absorption (UV-Vis) spectroscopy is a powerful tool for probing the coordination environment of the Co(II) ion in this compound complexes. The d-d electronic transitions of the Co(II) ion are sensitive to the geometry and nature of the coordinating ligands.

In aqueous solutions, the Co(II)-citrate complex exhibits characteristic absorption maxima. One study reported maximum absorption (λmax) at around 512 nm, attributed to the Co(II)-citrate species. researchgate.net Another investigation into a dinuclear cobalt(II)-citrate complex, [Co2(C6H5O7)2(H2O)4]2-, also utilized UV-Vis spectroscopy for its characterization. ucy.ac.cyfigshare.com The spectra of high-spin Co(II) complexes can be complex due to spin-orbit coupling and the mixing of electronic states. rsc.org

The coordination environment of cobalt in phosphate (B84403) glasses has been studied using UV-Vis-NIR spectroscopy, which showed that the ratio of Co2+ in four- and six-fold coordination remained constant across a series of glass compositions. rsc.org In solution, UV-Vis studies of cobalt(II)-citrate systems suggest that dimeric structures present in the solid state may dissociate to form mononuclear octahedral species. ucy.ac.cy

Complex/Systemλmax (nm)Attributed Species/TransitionReference
Co(II)-citrate512Co(II)-citrate complex researchgate.net
[Co₂(C₆H₅O₇)₂(H₂O)₄]²⁻-Characterized by UV-Vis ucy.ac.cy
(NH₄)₄[Co(C₆H₅O₇)₂]-Characterized by UV-Vis nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Cobalt(II) Spin States

Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for studying paramagnetic species like high-spin Co(II) (a d⁷ ion with S = 3/2). The EPR spectra of high-spin Co(II) complexes can be challenging to interpret due to broad resonances caused by large g-anisotropy and significant spin-orbit coupling. researchgate.netohiolink.edu

Despite these challenges, EPR has been successfully applied to characterize various this compound complexes. For a dinuclear complex, [Co2(C6H5O7)2(H2O)4]2-, EPR studies in the solid state indicated a weak interaction between the two Co(II) ions. ucy.ac.cy However, in solution, the EPR data suggested the formation of a mononuclear octahedral Co(II)-citrate species. ucy.ac.cy

In another study of a mononuclear complex, (NH4)4[Co(C6H5O7)2], the EPR spectrum was consistent with a high-spin Co(II) system with a ground state of S=3/2. nih.govresearchgate.net The EPR spectra of high-spin Co(II) systems are often analyzed using an effective spin S' = 1/2 model, which simplifies the interpretation of the g-values. acs.org For some magnetically anomalous Co(II) complexes, g-values have been observed in the range of 2.07 to 2.14. acs.org

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements provide crucial information about the magnetic properties of this compound, including the spin state of the Co(II) ions and the nature of magnetic interactions between them.

For the mononuclear complex (NH4)4[Co(C6H5O7)2], magnetic susceptibility measurements conducted between 6 and 295 K confirmed a high-spin Co(II) configuration with a ground state of S=3/2. nih.govresearchgate.net In the case of the dinuclear complex [Co2(C6H5O7)2(H2O)4]2-, magnetic studies corroborated the EPR findings, indicating a weak interaction between the two Co(II) centers. ucy.ac.cyfigshare.com

A particularly interesting case is the cobalt(II) citrate cubane, [C(NH2)3]8{Co4(cit)4}·4H2O, which has been identified as a single-molecule magnet (SMM). acs.orgnih.gov This compound exhibits frequency-dependent peaks in the out-of-phase (χ′′) component of the AC magnetic susceptibility and temperature- and sweep-rate-dependent magnetization hysteresis loops. acs.orgnih.gov An energy barrier to magnetization reorientation of ΔE/kB = 21 K was determined for this SMM. acs.orgnih.gov The magnetic interactions within citrate complexes can be either ferromagnetic or antiferromagnetic, with the Co-O-Co bridging angle in cubane structures playing a critical role in determining the nature of the exchange interaction. researchgate.net

Advanced Microscopy Techniques (SEM, TEM) for Morphology and Nanostructure Characterization

Advanced microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to investigate the morphology and nanostructure of this compound and its derivatives.

The use of citrate as a directing agent in the synthesis of nanoparticles has been shown to influence their morphology. For instance, cobalt-citrate complexes have been used to produce spherical Co3O4 nanoparticles with sizes ranging from 40-60 nm. spandidos-publications.com This is in contrast to the block-like morphologies obtained when using tartrate as the directing agent. spandidos-publications.comnih.gov

SEM studies of cobalt-chromium ferrites synthesized via a citrate-gel method revealed a nanocrystalline nature with a homogeneous distribution of particles, although some agglomeration was observed. scirp.org TEM analysis of citrate-functionalized cobalt-doped iron oxide nanoparticles showed a roughly spherical morphology with an average particle size of approximately 11.0 ± 1.7 nm. mdpi.com TEM images of citrate-stabilized cobalt ferrite (B1171679) nanoparticles have also been reported, with particle sizes around 18 ± 4 nm. researchgate.net

Thermal Analysis (TGA/DTA) for Decomposition Profiles and Functionalization

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the thermal decomposition of this compound precursors and to understand the formation of resulting materials like cobalt ferrites.

The TGA-DTA curve of a cobalt-iron-chromium citrate precursor shows a gradual weight loss up to 400°C. jetir.org Above 240°C, a slow, gradual mass loss occurs, which is attributed to the decomposition of the mixed-metal citrate complexes through the fragmentation of their organic content. jetir.org A sharp exothermic peak in the DTA curve between 275-375°C indicates the simultaneous decomposition of the anhydrous precursor and the formation of a spinel ferrite. jetir.org

In the synthesis of cobalt ferrite from a citrate precursor via a self-propagating combustion reaction, thermal analysis is crucial for understanding the process. researchgate.netakjournals.com The thermal decomposition typically involves an initial mass loss due to the removal of adsorbed water, followed by the decomposition of the organic components at higher temperatures. researchgate.net A significant exothermic peak in the DTA can signify the self-combustion of the citrate complex. researchgate.net

Electroanalytical Techniques (Cyclic Voltammetry, Chronoamperometry) for Electrochemical Behavior

The electrochemical behavior of this compound is extensively studied using electroanalytical techniques such as cyclic voltammetry (CV) and chronoamperometry. These methods provide critical insights into the reduction and deposition processes of cobalt from citrate-containing solutions.

Cyclic voltammetry is employed to characterize the deposition and stripping processes of cobalt. researchgate.net In a typical setup, a three-electrode cell is used, often consisting of a working electrode (e.g., glassy carbon or gold), a platinum auxiliary electrode, and a reference electrode like a saturated calomel (B162337) electrode (SCE). researchgate.netysxbcn.com The electrochemical reduction of Co(II) from a citrate solution is highly dependent on factors such as pH and citrate concentration. ysxbcn.com Studies have shown that in solutions with a pH range of 3 to 9, Co(II) can exist as both free Co2+ ions and complexed species, such as [Co(C6H6O7)]. ysxbcn.com The reduction potential shifts to more negative values with the addition of citrate, indicating the formation of these stable complexes. ysxbcn.com For instance, the reduction of free Co2+ may begin around -0.8 V, whereas the reduction of the citrate complex occurs at approximately -1.0 V. ysxbcn.com

The mechanism of cobalt deposition from citrate electrolytes is a complex process. Voltammetry analysis reveals that the electrodeposition of cobalt often occurs under diffusion-kinetic control and is associated with a nucleation process. uctm.edu Specifically, the reduction of Co(II) in a slightly acidic citrate solution can be a two-stage process, involving the reduction of free cobalt ions to cobalt metal and the separate reduction of complex ions like CoCit- to cobalt. uctm.edu At a pH of 3, the reduction is primarily from free Co2+, while in the pH range of 4-6, the reduction of the [Co(C6H6O7)] complex dominates. ysxbcn.com In more basic solutions (pH above 7), the formation of more stable complexes like [Co(C6H5O7)]− and [Co(C6H4O7)]2− makes the reduction of cobalt significantly more difficult than hydrogen evolution. ysxbcn.com

Chronoamperometry is used to study the kinetics of the initial stages of cobalt electrodeposition, particularly the nucleation and growth mechanism. researchgate.net By analyzing current-time transients, researchers have concluded that the electrodeposition of cobalt in citrate mediums typically follows a mechanism of instantaneous nucleation with three-dimensional, diffusion-controlled growth. researchgate.netuctm.edu This is notably different from the progressive nucleation mechanism often observed in solutions without complexing agents like citrate. researchgate.net The presence of citrate ions appears to enhance the instantaneous nucleation mechanism. researchgate.net The analysis of current transients allows for the estimation of key deposition parameters, including the number of active sites, critical nucleus size, and average diffusivity. researchgate.net

Table 1: Summary of Cyclic Voltammetry Findings for Cobalt in Citrate Solutions

Parameter Observation Source(s)
Effect of Citrate Shifts reduction potential to more negative values due to complex formation. ysxbcn.com
Effect of pH Reduction behavior is highly pH-dependent; reduction is difficult above pH 7. ysxbcn.com
Reduction Species At pH 3: Primarily free Co2+. At pH 4-6: Primarily [Co(C6H6O7)] complex. ysxbcn.com
Deposition Mechanism Diffusion-kinetic control associated with a nucleation process. uctm.edu
Nucleation Type Favors instantaneous nucleation over progressive nucleation. researchgate.net

Flow Field-Flow Fractionation and Single Particle Inductively Coupled Plasma Mass Spectrometry (FlFFF-ICP-MS, SP-ICP-MS) for Nanoparticle Characterization

While not applied directly to the this compound molecule itself, the combination of Flow Field-Flow Fractionation (FlFFF) and Single Particle Inductively Coupled Plasma Mass Spectrometry (SP-ICP-MS) is a powerful tool for characterizing cobalt-containing nanoparticles, particularly those synthesized using citrate as a reducing or capping agent. nih.gov These techniques provide detailed information on the size, distribution, and composition of nanoparticles at the individual particle level. nih.govacs.org

Asymmetric Flow Field-Flow Fractionation (AF4) is a gentle separation technique ideal for fractionating nanoparticles and macromolecules in the size range of 1 nm to 1000 nm. wyatt.commdpi.com It separates particles based on their hydrodynamic size by applying a liquid cross-flow field within an open channel, minimizing shear stress and preserving the native properties of the analytes. mdpi.com When coupled with detectors like ICP-MS, FlFFF allows for the size-based separation of nanoparticles followed by elemental quantification. nih.gov

Single Particle ICP-MS is an analytical method that can count and measure the mass of metal-containing nanoparticles in a sample. rsc.org By introducing a highly diluted nanoparticle suspension into the ICP-MS, individual particles are vaporized, atomized, and ionized one by one, generating distinct signal pulses. rsc.org This allows for the determination of particle size (if geometry and density are known), size distribution, and particle number concentration. nih.govrsc.org

The combination of FlFFF with SP-ICP-MS is particularly insightful. nih.gov In studies involving bimetallic nanoparticles used for the detection of Co2+ ions, where citrate is used as a reducing agent in nanoparticle synthesis, this coupled technique has been used to understand the sensing mechanism. nih.gov FlFFF-ICP-MS provides information on the hydrodynamic size of the nanoparticles and can be used to study their aggregation behavior. nih.gov SP-ICP-MS, on the other hand, yields data on the core size, size distribution, and heterogeneity of the synthesized particles. nih.gov For instance, SP-ICP-MS can be used to track the signals of different metals in bimetallic nanoparticles throughout a process, while FlFFF can separate aggregates from individual particles for subsequent analysis. nih.gov This combined approach has also been applied to study the dissolution and aggregation behavior of cobalt sulfide (B99878) (CoS) nanoparticles, demonstrating its utility in understanding the environmental fate and behavior of cobalt-containing nanomaterials at very low concentrations. osti.gov

Table 2: Information Provided by FlFFF and SP-ICP-MS for Nanoparticle Characterization

Technique Information Obtained Application Example Source(s)
FlFFF-ICP-MS Hydrodynamic size, Information on aggregation state Understanding the aggregation of nanoparticles in the presence of Co2+ complexes. nih.gov
SP-ICP-MS Core size, Size distribution, Particle number concentration, Particle heterogeneity Determining the size and composition of individual citrate-synthesized nanoparticles. nih.gov
Combined Comprehensive characterization of size, aggregation, and composition Tracking changes in nanoparticle properties during synthesis and sensing applications. nih.govresearchgate.net

Interactions and Reactivity of Cobaltous Citrate Complexes

pH-Dependent Chelation and Complex Stability

The chelation of cobalt(II) ions by citric acid and the stability of the resulting complexes are profoundly influenced by the pH of the aqueous solution. Citric acid is a polyprotic acid, and its degree of protonation changes with pH, which in turn affects its coordination behavior and the structure of the metal-ligand complexes formed.

In strongly acidic solutions (pH 1–4), a variety of polymeric cobalt(II) citrate (B86180) complexes can be isolated. researchgate.netacs.org The specific structure is dependent not only on pH but also on counterions and temperature. researchgate.netacs.org In this acidic range, the citrate ligand often binds to the Co(II) ion in a tridentate fashion through its α-hydroxyl, α-carboxylate, and one of its β-carboxylate groups. acs.org At a pH of approximately 3.5, the predominant species in solution are the protonated forms [Co(H₂cit)]⁺ and [Co(Hcit)]. rsc.org As the pH increases, deprotonation of the citrate ligand occurs, leading to the formation of different complex species.

In the pH range of 4 to 6, the main species is [Co(C₆H₆O₇)], while a mononuclear complex, [Co(C₆H₅O₇)]⁻, is optimally present around pH 5. researchgate.netysxbcn.comnih.gov This species is considered a fundamental scaffolding unit for the formation of dinuclear complexes that can be isolated from these solutions. nih.gov Studies on the electrochemical reduction of Co(II) from citrate solutions indicate that as the pH moves from acidic to neutral, the nature of the reducible species changes significantly. ysxbcn.com At pH 3, reduction primarily involves free Co²⁺ ions, whereas in the pH 4-6 range, the [Co(C₆H₆O₇)] complex is the main species reduced. ysxbcn.com

In neutral to alkaline conditions (pH > 7), cobalt becomes more difficult to reduce electrochemically. ysxbcn.com This is attributed to the formation of more stable, higher-coordinate complexes such as [Co(C₆H₅O₇)]⁻ and [Co(C₆H₄O₇)]²⁻. ysxbcn.com At a pH of approximately 8, a mononuclear complex with the formula (NH₄)₄[Co(C₆H₅O₇)₂] has been synthesized and isolated. ucj.org.ua At pH values above 8, the reduction potential of cobalt complexes can become more negative than that of hydrogen, leading to preferential hydrogen evolution over cobalt deposition in electrochemical systems. rsc.org Generally, the stability of metal-chelate complexes decreases with lower pH due to the protonation of the chelating agent, which competes with the metal ion for binding sites. google.com

Table 1: pH-Dependent Speciation of Cobaltous Citrate

pH RangeDominant Cobalt-Citrate SpeciesStructural NotesReferences
1–4Polymeric complexes, e.g., [Co(H₂cit)(H₂O)]ₙ, [Co(Hcit)(H₂O)]⁻Formation is highly dependent on pH, counterions, and temperature. Structures can be 1D or 2D polymers. researchgate.netacs.org
~3.5[Co(H₂cit)]⁺, [Co(Hcit)]Protonated forms are the highest concentration in solution. rsc.org
4–6[Co(C₆H₆O₇)], [Co(C₆H₅O₇)]⁻Mononuclear species are predominant. [Co(C₆H₅O₇)]⁻ is optimal around pH 5. researchgate.netysxbcn.comnih.gov
>7[Co(C₆H₅O₇)]⁻, [Co(C₆H₄O₇)]²⁻Complexes are more stable and more difficult to reduce than species at lower pH. ysxbcn.com
~8[Co(C₆H₅O₇)₂]⁴⁻A soluble, mononuclear complex, (NH₄)₄[Co(C₆H₅O₇)₂], has been isolated at this pH. ucj.org.ua

Chelation Mechanisms with Diverse Metal Ions

In systems containing multiple metal ions, there is competition for the citrate ligand, which is dictated by the relative stability constants of the respective metal-citrate complexes. The stability of divalent metal-citrate complexes often follows a trend where cobalt(II) forms moderately stable complexes compared to other transition metals.

Research indicates the following stability order for several divalent metal citrate complexes: Mn²⁺ < Co²⁺ < Ni²⁺ < Zn²⁺. researchgate.net This is reflected in their stability constants, where the zinc-citrate complex is significantly more stable than the cobalt-citrate complex. researchgate.net This competitive binding is a key factor in hydrometallurgical processes, where the strong binding of nickel to citrate can impede the separation of nickel from cobalt. mdpi.com Similarly, in soil remediation studies, chelating agents like EDTA have shown a higher extraction yield for both cobalt and cadmium compared to citrate, indicating the formation of stronger complexes with EDTA. afropolitanjournals.com

Beyond simple competition, this compound can participate in the formation of more complex structures, such as mixed-metal (heteronuclear) or mixed-ligand (polyligand) complexes. For instance, studies on the gelling process of lanthanum-cobalt-citric acid systems show the formation of complex gels involving both La³⁺ and Co²⁺ ions chelated by citrate. google.com Furthermore, in the presence of other ligands like pyrophosphate or molybdate (B1676688), cobalt(II) can form polyligand complexes. ucj.org.uaucj.org.uaresearchgate.netresearchgate.net Spectrophotometric studies have identified species such as [Co(PPi)Cit]⁵⁻ and [Co(cit)(MoO₄)]³⁻ in solutions containing the respective ions. ucj.org.uaucj.org.uaresearchgate.net The formation and stability of these polyligand complexes depend on the pH and the concentration ratio of the different ligands in the solution. ucj.org.uaresearchgate.net At pH 9.0, for example, cobalt(II) can form citrate complexes [Co(Cit)₂]⁴⁻, pyrophosphate complexes [Co(PPi)₂]⁶⁻, and polyligand complexes [Co(PPi)Cit]⁵⁻, with the latter's stability being comparable to that of the pyrophosphate complex. ucj.org.uaresearchgate.net

Table 2: Comparative Stability of Divalent Metal-Citrate Complexes

Metal Ion (M²⁺)Stability Constant (log K)References
Manganese (Mn²⁺)3.79
Cobalt (Co²⁺)4.74 researchgate.net
Nickel (Ni²⁺)5.19 researchgate.net
Zinc (Zn²⁺)4.9 asm.org
Copper (Cu²⁺)6.10

Thermodynamic and Kinetic Aspects of Complex Formation

The formation of this compound complexes is governed by specific thermodynamic and kinetic parameters. Thermodynamic studies provide insight into the spontaneity and stability of the complexes, while kinetic studies illuminate the mechanisms and rates of their formation and dissociation.

Isothermal titration calorimetry has been used to determine the thermodynamic parameters for the formation of 1:1 citrate complexes with several divalent metal ions, including Co²⁺, at pH 6 and 298.15 K. researchgate.net The interaction between Co²⁺ and the citrate ligand is an endothermic process (positive ΔH), meaning it requires an input of energy. researchgate.net The stability and spontaneous formation (negative ΔG°) of the complex are therefore driven by a significant positive entropy change (ΔS), which overcompensates for the unfavorable enthalpy change. researchgate.net This large entropy gain is characteristic of chelation reactions, where multiple water molecules are displaced from the metal's coordination sphere by a single ligand molecule. The instability constant (the reciprocal of the formation or stability constant) for the this compound complex ion has also been determined, with a pK value of 6.39. byu.edu

Kinetic studies reveal the pathways of complex formation and dissociation. In the context of electrodeposition from a citrate bath, the process is thought to occur via instantaneous nucleation followed by three-dimensional growth under mass control. researchgate.net This mechanism is notably different from cobalt deposition in the absence of citrate, highlighting the ligand's role in altering the reaction pathway. researchgate.net Other studies have shown that citrate can participate directly in reaction kinetics; for example, it can act as a catalyst in the acid dissociation of other cobalt(II) complexes. This catalytic action is attributed to citrate's ability to complex with the metal and associate with other ligands through hydrogen bonding, thereby facilitating the dissociation process. rsc.org

Table 3: Thermodynamic Parameters for this compound (1:1 Complex) Formation at pH 6 and 298.15 K

ParameterValueUnitsReference
ΔG°-25.97 to -26.25kJ mol⁻¹ researchgate.net
ΔH2.45 to 6.08kJ mol⁻¹ researchgate.net
TΔS28.70 to 32.05kJ mol⁻¹ researchgate.net
log K4.55 to 4.60- researchgate.net

Redox Chemistry of this compound

The redox chemistry of cobalt is central to its function, and the citrate ligand can modulate the potential of the Co(II)/Co(III) redox couple. The stability of cobalt's +2 and +3 oxidation states is highly dependent on the coordinating ligands and the solution's pH. ijariit.com

In the presence of citrate, the electrochemical reduction of Co(II) to cobalt metal (Co(0)) is a key process in electrodeposition. The formation of Co(II)-citrate complexes makes the reduction more difficult compared to the reduction of free Co²⁺ ions, shifting the reduction potential to more negative values. ysxbcn.com The specific complex species present at a given pH dictates the exact reduction behavior. rsc.orgysxbcn.com In alkaline solutions (e.g., pH > 8), the Co(II)-citrate complexes become so stable that their reduction potential is more negative than that of hydrogen evolution, making cobalt deposition inefficient. rsc.orgysxbcn.com

Compound Index

Table 4: List of Compound Names Mentioned

Trivial Name / FormulaIUPAC Name
This compoundCobalt(2+) 2-hydroxypropane-1,2,3-tricarboxylate
Citric acid2-Hydroxypropane-1,2,3-tricarboxylic acid
EDTAEthylenediaminetetraacetic acid
PyrophosphateDiphosphate
MolybdateMolybdate

Advanced Applications of Cobaltous Citrate in Scientific Domains

Catalytic Applications in Chemical Transformations

The catalytic utility of cobaltous citrate (B86180) and its derivatives is significant, spanning from electrochemical reactions to the oxidation of organic molecules. It can act directly as a catalytic species or, more commonly, as a precursor to highly active catalytic materials.

The oxygen evolution reaction (OER) is a critical, yet kinetically sluggish, half-reaction in water splitting for hydrogen production. Cobalt-based materials are promising, cost-effective catalysts for OER, and cobaltous citrate has been instrumental in developing highly efficient electrocatalysts.

A notable example is the bioinspired cobalt-citrate metal-organic framework (MOF), UTSA-16. nih.gove3s-conferences.org This material is synthesized using cobalt and citrate and features a unique structure containing Co₄O₄ cubane (B1203433) units, which are recognized as the catalytic core for OER. nih.gov The synergistic combination of its intrinsic open porous structure, the Co₄O₄ cubane core, and the in-situ formation of high-valent cobalt species during the electrochemical process leads to excellent OER activity in alkaline media. nih.gove3s-conferences.orgresearchgate.net Research has shown that the UTSA-16 MOF demonstrates performance superior to the standard Co₃O₄ counterpart and many other MOF-based catalysts. nih.govdoi.org

The electrocatalytic performance of these materials is often evaluated by the overpotential (η) required to achieve a current density of 10 mA cm⁻², a benchmark for solar fuel synthesis.

CatalystRequired Overpotential (η) at 10 mA cm⁻²Reference
UTSA-16 (Cobalt-Citrate MOF) 408 mV e3s-conferences.orgresearchgate.netdoi.org
UTSA-16-derived Co₃O₄ 465 mV doi.org
Benchmark RuO₂ Lower than UTSA-16 nih.govdoi.org

This table presents comparative data on the overpotential required by the cobalt-citrate based MOF (UTSA-16) and its derived oxide for the Oxygen Evolution Reaction.

Studies on cobalt/graphite electrodes prepared from electrodeposition baths containing citrate ions also show enhanced catalytic activity and greater stability for OER compared to those prepared from citrate-free baths. mdpi.comscirp.org This indicates that the citrate complex plays a direct role in forming a more effective and stable catalytic surface.

Cobalt compounds are well-established catalysts for the oxidation of various organic functional groups. tandfonline.com this compound, often as part of a complex like cobalt potassium citrate or as a precursor, is utilized in this domain. europa.eu The citrate component can influence the synthesis of the final catalyst, impacting its activity.

For instance, nanocrystalline cobalt oxide (Co₃O₄), a highly active catalyst for the total oxidation of hydrocarbons like propane, has been successfully prepared using a "dry citrate-precursor" synthesis method. mdpi.com This soft reactive grinding technique involving a cobalt salt and citric acid produces highly strained Co₃O₄ nanocrystals. The resulting lattice distortion is believed to create a high density of surface defects, which are crucial for maintaining high catalytic activity and stability. mdpi.combyu.edu Similarly, cobalt-doped mixed oxide catalysts, prepared using a citric acid redox method, have demonstrated high activity in the catalytic oxidation of toluene. archive.org

One of the most significant applications of this compound is as a precursor in the synthesis of mixed oxide catalysts. The citrate anion acts as a chelating agent, forming stable complexes with metal cations in a solution. This "citrate method" or sol-gel process allows for the creation of a homogeneous mixture of different metal ions at an atomic level. Upon calcination (high-temperature treatment), the organic citrate complex decomposes, yielding highly uniform, nanocrystalline mixed metal oxides with desirable properties like high surface area and small particle size. mdpi.com

Research comparing different cobalt precursors (nitrate, acetate (B1210297), chloride, and citrate) for preparing cobalt catalysts on a β-SiC support for Fischer-Tropsch synthesis found that the citrate precursor yielded the smallest and most uniform cobalt oxide particles. researchgate.net This control over particle size is critical for catalytic performance. The use of ammonium (B1175870) cobalt citrate as a precursor for catalysts on titania supports has also been documented. jimcontent.com The citrate-precursor method is noted for creating catalysts with high porosity and finely crystalline nanoparticles, where the organic modifier plays a key role in developing the final porous morphology. byu.edu

Cobalt PrecursorResulting Co Particle Size on β-SiC Support
Citrate 15–20 nm (narrow distribution)
Acetate 20–30 nm (wider distribution)
Chloride 30–50 nm (wider distribution)
Nitrate (B79036) 35–60 nm (heterogeneous, with large aggregates)

This table, based on findings from a study on Fischer-Tropsch catalysts, illustrates how using cobalt citrate as a precursor leads to significantly smaller and more uniform nanoparticles compared to other common cobalt salts. researchgate.net

Oxidation of Organic Compounds

Development of Electrode Materials for Energy Storage

In the field of energy storage, particularly for lithium-ion batteries (LIBs), the synthesis method of electrode materials is paramount to their performance. This compound serves as a key precursor in creating advanced cathode materials.

The sol-gel method using citric acid as a chelating agent is a widely employed technique for synthesizing cathode materials like lithium cobalt oxide (LiCoO₂). doi.orgacs.org In this process, cobalt salts are mixed with a lithium source and citric acid. The citric acid complexes with the cobalt ions, preventing their precipitation and ensuring a homogeneous distribution of lithium and cobalt ions in the resulting gel. archive.org Thermal decomposition of this gel precursor at temperatures around 400 °C or higher leads to the formation of pure, rhombohedral LiCoO₂. e3s-conferences.orgacs.org

Using lithium-cobalt citrate precursors, such as LiCoC₆H₅O₇·5H₂O and (NH₄)₃LiCo(C₆H₅O₇)₂, allows for the synthesis of monophase LiCoO₂ powders composed of hexagonal nanoparticles with diameters in the range of 80–120 nm. e3s-conferences.org Cathodes made from these citrate-derived precursors have been shown to exhibit limited capacity loss during cycling compared to materials made via other low-temperature methods. e3s-conferences.orgacs.org Furthermore, the citrate-based gel precursor method can yield cathodes with advantages like lower cation mixing between lithium and nickel ions in NMC (nickel-manganese-cobalt) materials and a larger surface area. archive.org

A novel application involves the upcycling of spent lithium-ion batteries. Lithium cobalt citrate (LCC) can be retrieved from used LiCoO₂ cathodes through a leaching process using citric acid. This recovered LCC is then used directly as a precursor in a sol-gel method to synthesize new, high-performance cathode materials like LiNi₁/₃Mn₁/₃Co₁/₃O₂ (NMC111), demonstrating a sustainable, circular approach to battery manufacturing. europa.eu

Nanomaterial Engineering and Surface Functionalization

The ability of the citrate ligand to control nucleation and growth makes this compound an excellent compound for engineering nanomaterials with specific sizes, shapes, and surface properties.

This compound is used as a precursor and a structure-directing agent in the synthesis of various cobalt-based nanomaterials. researchgate.net For example, the calcination of a cobalt-citrate complex has been shown to produce spherical cobalt oxide (Co₃O₄) nanoparticles with diameters between 40 and 60 nm. nih.gov In contrast, using a different organic agent under similar conditions might produce a block-like morphology, highlighting the citrate's role in controlling the nanoparticle shape. nih.gov

The compound is also central to creating supported nanoclusters. In one method, cobalt-citrate anions are intercalated into the layers of a magnesium-aluminium layered double hydroxide (B78521) (LDH) host. Subsequent chemical reduction of the intercalated citrate complex results in the formation of cobalt nanoclusters (Co-NCs) within the LDH structure. e3s-conferences.orgnih.gov This technique allows for precise control over the size of the nanoclusters, from 1.3 nm to 4.4 nm, simply by varying the initial concentration of the cobalt-citrate precursor solution. e3s-conferences.org

Furthermore, this compound can be used for surface functionalization. A pre-synthesized cobalt citrate complex has been incorporated into polylactic acid (PLA) polymer films via a casting method. This process embeds the complex within the polymer matrix, functionalizing the film to impart specific properties, such as antimicrobial activity. mdpi.com

Surface Modification of Metal Oxide Nanostructures

The use of citrate, often in the form of sodium citrate, is a significant strategy for the surface modification of metal oxide nanostructures, such as cobalt oxide (Co₃O₄). This process is crucial for tailoring the material's properties for specific applications. mdpi.comresearchgate.net In one method, Co₃O₄ nanostructures are first prepared hydrothermally and then treated with a sodium citrate solution. mdpi.com The citrate ions, with their high density of oxygenated terminal groups, act as both a reducing and surface-modifying agent. mdpi.comresearchgate.netnih.gov

This modification induces a notable change in the surface morphology of the nanostructures. Scanning electron microscopy (SEM) reveals that while pristine Co₃O₄ may have a porous, flower-like structure, treatment with citrate ions renders the surface significantly rougher. mdpi.com This increased surface roughness and area are critical as they enhance the electrochemical properties of the material, making it more suitable for applications like biomedical sensors and energy storage systems. mdpi.comnih.gov The citrate treatment effectively tailors the surface features of the Co₃O₄ nanostructures, which has a significant impact on their crystal and electrochemical properties. mdpi.comresearchgate.net

Citrate-Coated Cobalt Ferrite (B1171679) Nanoparticles

Citrate is widely used as a coating or functionalizing agent for cobalt ferrite (CoFe₂O₄) and cobalt-doped iron oxide (Co₀.₁Fe₂.₉O₄) magnetic nanoparticles (MNPs). mdpi.commatec-conferences.org The citrate moieties are chemisorbed onto the surface of the MNPs, which can be synthesized via methods like co-precipitation. mdpi.commatec-conferences.org This functionalization is critical for several reasons, including providing colloidal stability in aqueous solutions and creating active sites for further interactions. mdpi.com

The coating process alters the physicochemical properties of the nanoparticles. For instance, the hydrodynamic diameter of cobalt-doped iron oxide nanoparticles increases with higher concentrations of citrate used during functionalization. mdpi.com Simultaneously, the surface charge, measured as zeta potential, inverts from positive for uncoated MNPs to negative for citrate-functionalized ones, confirming the adherence of the citrate moieties. mdpi.comresearchgate.net This negative surface charge is due to the unbound carboxylate (-COO⁻) groups from the citrate. mdpi.comrjb.ro These citrate-coated cobalt ferrite nanoparticles have shown potential in diverse fields, including magnetic fluid hyperthermia and agricultural biofortification. rjb.roresearchgate.net

Table 1: Physicochemical Properties of Uncoated vs. Citrate-Functionalized Cobalt-Doped Iron Oxide MNPs

Property Uncoated MNPs MNPs Functionalized with ~20 mg/mL Citrate MNPs Functionalized with ~40 mg/mL Citrate MNPs Functionalized with ~60 mg/mL Citrate
Hydrodynamic Diameter (dₕ) ~21 ± 5 nm ~51 ± 6 nm ~59 ± 4 nm ~68 ± 4 nm
Zeta Potential (ζ) ~45 ± 3.1 mV ~-27.95 ± 3.5 mV ~-32.5 ± 3.6 mV ~-33.9 ± 3.5 mV

Data sourced from a study on citrate-functionalized cobalt-doped iron oxide (Co₀.₁Fe₂.₉O₄) magnetic nanoparticles. mdpi.com

Electrochemical and Colorimetric Sensor Development

The enhanced electrochemical properties of citrate-modified nanostructures make them excellent candidates for sensor development.

Citrate-modified cobalt oxide (Co₃O₄) nanostructures have been successfully employed to develop sensitive and selective non-enzymatic sensors for ascorbic acid (vitamin C). mdpi.comresearchgate.net The surface modification with citrate ions significantly improves the electrochemical performance of the Co₃O₄ material. mdpi.comnih.gov When used as a sensor, the material is typically placed on a glassy carbon electrode. The detection mechanism involves the electro-oxidation of ascorbic acid on the modified electrode surface. mdpi.com

These sensors demonstrate excellent performance characteristics. For example, a sensor based on Co₃O₄ nanostructures modified with sodium citrate exhibited a wide linear detection range and a very low limit of detection for ascorbic acid in a phosphate (B84403) buffer solution (pH 7.4). mdpi.comnih.gov The enhanced surface roughness and improved catalytic properties of the citrate-modified Co₃O₄ nanostructures are key to this sensitive and selective detection. mdpi.com The sensor also shows high selectivity, with minimal interference from other common species. mdpi.com

Table 2: Performance of a Non-Enzymatic Ascorbic Acid Sensor Based on Citrate-Modified Co₃O₄ Nanostructures

Parameter Value
Linear Detection Range 0.5 mM to 6.5 mM
Limit of Detection (LOD) 0.001 mM
Operating pH 7.4
Sensing Method Cyclic Voltammetry, Chronoamperometry

Performance data for a sensor utilizing Co₃O₄ nanostructures surface-modified with sodium citrate. mdpi.com

Citrate-capped nanoparticles are also utilized in the development of colorimetric sensors for metal ions, including cobalt (Co²⁺). In these systems, citrate often acts as a stabilizing agent for metallic nanoparticles, such as gold (AuNPs) or silver-gold (Ag-Au) bimetallic nanoparticles. researchgate.netrsc.org The detection principle relies on the interaction of the target ion with the nanoparticle surface or with other chemicals in the solution, leading to nanoparticle aggregation. researchgate.netrsc.org

This aggregation causes a change in the solution's color, which can be observed with the naked eye and quantified using UV-vis spectrophotometry. researchgate.netrsc.org For instance, one method for Co²⁺ detection uses Ag-Au bimetallic nanoparticles where Co²⁺ reacts with ethylenediamine (B42938) and thiosulfate (B1220275) to form a complex on the nanoparticle surface. rsc.org This neutralizes the surface charge, reduces repulsion, and induces aggregation, resulting in a color change. rsc.org Such sensors can be highly selective and sensitive, with low detection limits, making them suitable for monitoring Co²⁺ in environmental water samples. rsc.orgresearchgate.net

Non-Enzymatic Sensors (e.g., Ascorbic Acid Detection)

Environmental Remediation and Sequestration

The high surface area and functional groups of citrate-coated nanoparticles make them effective for removing pollutants from water.

Citrate-functionalized cobalt-doped iron oxide magnetic nanoparticles (MNPs) have demonstrated high efficiency in sequestering hazardous pollutants like rhodamine B dye and lead (Pb²⁺) ions from contaminated water. mdpi.comresearchgate.net The principle behind this application is the electrostatic interaction between the pollutant and the nanoparticle. mdpi.com

The citrate coating provides the MNPs with a negative surface charge due to its unbound carboxylate groups. mdpi.comresearchgate.net These negatively charged sites electrostatically attract and bind with cationic pollutants, such as the rhodamine B dye or positively charged lead ions. mdpi.com This leads to the efficient adsorption of the pollutants onto the nanoparticle surface. A key advantage of using magnetic nanoparticles is their easy retrieval from the water post-treatment using an external magnetic field. mdpi.com This approach has shown high removal efficiencies for both organic dyes and heavy metals. mdpi.comresearchgate.net Other research has explored using composites of microcrystalline cellulose, magnesium hydroxide, and trisodium (B8492382) citrate to effectively adsorb Co(II) ions from wastewater, achieving removal rates as high as 97.67%. researchgate.netnih.gov

Table 3: Removal Efficiency of Pollutants Using Citrate-Functionalized Cobalt-Doped Iron Oxide MNPs

Pollutant Removal Efficiency
Rhodamine B Dye ~93.7 ± 2.6%
Lead (Pb²⁺) Ions ~90 ± 2.4%

Data from a study utilizing citrate-functionalized Co₀.₁Fe₂.₉O₄ MNPs for wastewater treatment. mdpi.comresearchgate.net


Table of Compounds Mentioned

Compound Name
3,5,3,5-tetramethylbenzidine
Ascorbic Acid
Cadmium
Citric Acid
Cobalt
Cobalt (II)
Cobalt chloride (II)
Cobalt Ferrite
Cobalt Oxide
This compound
Copper
Crystal Violet
Dopamine
Ethylenediamine
Fructose
Glucose
Glycine
Gold
Hafnia
Iron
Lead
Magnesium hydroxide
Methylene Blue
Methyl Orange
Microcrystalline cellulose
Nickel Ferrite
Rhodamine B
Silver
Sodium citrate
Sodium thiosulfate
Sucrose
Trisodium citrate
Urea
Uric acid

Soil Washing and Metal Extraction

This compound, formed by the chelation of cobalt ions with citric acid, plays a significant role in environmental remediation, particularly in the process of soil washing for the extraction of heavy metals. Soil washing is an ex-situ remediation technique that uses a liquid solution to remove contaminants from soil. nih.gov Chelating agents like citric acid are highly effective in this process because they form stable, water-soluble complexes with metal ions, thereby enhancing their mobility and facilitating their removal from the soil matrix. afropolitanjournals.comosti.gov

The effectiveness of citric acid in extracting cobalt from contaminated soil has been demonstrated in several studies. It forms stable, multidentate complexes with transition metals, including cobalt. osti.gov Research comparing different chelating agents has shown that while agents like EDTA might sometimes yield higher extraction amounts, citrate is also a capable extractant for cobalt. afropolitanjournals.com For instance, a study on soils from municipal dumpsites showed that citrate could extract cobalt, with the amount extracted increasing significantly with contact time. afropolitanjournals.com

Further research into soil remediation technologies has identified citric acid as a more effective desorption agent for cobalt(II) compared to other reagents, especially at low pH. bioline.org.br In electrokinetic remediation, an in-situ method that uses an electric field to move contaminants, citric acid has been shown to be highly effective. It can form neutral or positive complexes with cobalt under acidic conditions, allowing for efficient transport out of the soil. mdpi.com One study achieved a 78.6% removal of cobalt from an aged contaminated soil by using a 0.5 M citric acid solution as the processing fluid. mdpi.com The process involves the citric acid solubilizing the metal, which is then transported towards the cathode by electromigration and electroosmosis. mdpi.com This highlights the compound's utility in sophisticated, combined remediation strategies.

Table 1: Efficacy of Citrate in Cobalt Extraction from Contaminated Soil

Study Focus Extracting Agent Initial Cobalt Concentration Treatment Conditions Cobalt Removal/Extraction Efficiency Source(s)
Comparative Extraction 0.1 M Citrate Not specified 1440 min contact time 0.1226 mg/kg extracted afropolitanjournals.com

Recycling of Metals from Waste (e.g., Lithium-ion Batteries)

The application of this compound is pivotal in the hydrometallurgical recycling of valuable metals from spent lithium-ion batteries (LIBs). Hydrometallurgy involves using aqueous solutions to leach and separate metals, and citric acid is increasingly favored as a "green" lixiviant (leaching agent) because it is organic, biodegradable, and safer than the harsh inorganic acids traditionally used. ornl.govut.ac.ir

In the recycling process, citric acid is used to leach cobalt from the cathode material of spent LIBs, such as lithium cobalt oxide (LiCoO₂). The process involves the reduction of Co(III) in the cathode material to the more soluble Co(II), which then forms a stable aqueous complex with the citrate ions. ut.ac.ir The efficiency of this leaching process is often enhanced by the addition of a reducing agent, like hydrogen peroxide (H₂O₂). ut.ac.ir

Research has demonstrated remarkably high leaching efficiencies. Studies have achieved cobalt recovery rates of over 99% under optimized conditions of temperature, acid concentration, and reaction time. ut.ac.irdergipark.org.tr For example, one study reported a cobalt leaching efficiency of 99.07% at 90°C using citric acid and hydrogen peroxide. ut.ac.ir Another innovative approach developed by researchers at Oak Ridge National Laboratory uses a solution of citric acid in ethylene (B1197577) glycol, which leached nearly 100% of the cobalt and lithium from cathodes and subsequently recovered over 96% of the cobalt through precipitation without the need for additional chemicals. ornl.gov

A particularly advanced application involves not just recovering the cobalt but directly upcycling it. In this process, a lithium cobalt citrate (LCC) precipitate is formed from the citric acid-based leaching solution. rsc.orgrsc.org This LCC precursor, containing the recovered cobalt, is then used directly in a sol-gel method to synthesize new, high-value cathode materials like LiNi₁/₃Mn₁/₃Co₁/₃O₂ (NMC111). rsc.orgrsc.org This method provides an elegant path for a circular battery economy, connecting downstream recycling with upstream cathode production while avoiding hazardous solvents. rsc.orgrsc.org

Table 2: Research Findings on Cobalt Recovery from Lithium-ion Batteries using Citric Acid

Research Focus Leaching Agents Key Conditions Cobalt Leaching/Recovery Efficiency Source(s)
Kinetic Study 1.25 M Citric Acid, 1.0 vol% H₂O₂ 90°C, 5 hours, 15 g/L solid-liquid ratio 99.07% leached ut.ac.ir
Green Leaching Citric Acid, Ethylene Glycol Not specified Nearly 100% leached, >96% recovered ornl.gov
Upcycling to NMC111 Citric Acid (for leaching), Acetone (for precipitation) Not specified Retrieved Lithium Cobalt Citrate (LCC) used as a precursor for new cathode material. rsc.orgrsc.org

Table 3: Mentioned Chemical Compounds

Compound Name Formula
Acetone C₃H₆O
Cadmium Cd
Citric Acid C₆H₈O₇
Cobalt Co
This compound Co₃(C₆H₅O₇)₂
Ethylene Glycol C₂H₆O₂
Ethylenediaminetetraacetic acid (EDTA) C₁₀H₁₆N₂O₈
Hydrogen Peroxide H₂O₂
Lithium Li
Lithium Cobalt Citrate LCC
Lithium Cobalt Oxide LiCoO₂
Lithium Nickel Manganese Cobalt Oxide LiNi₁/₃Mn₁/₃Co₁/₃O₂ (NMC111)
Manganese Mn

Biological and Biomedical Research Advancements with Cobaltous Citrate

Biospeciation and Bioavailability in Biological Fluids

The behavior of cobaltous citrate (B86180) in biological fluids is crucial for understanding its bioavailability and physiological effects. Citric acid, a key intermediate in metabolism, is naturally present in biological fluids and can form stable complexes with metal ions like cobalt. nih.govresearchgate.net The formation of these complexes influences the speciation of cobalt, which is its distribution among different chemical forms. nih.govresearchgate.net

Research has shown that the chelation of cobalt by citrate can enhance its solubility and potential bioavailability. nih.govresearchgate.net The specific chemical form, or species, of cobalt present in a biological system dictates its absorption, transport, and interaction with cellular components. nih.govresearchgate.net Studies on the aqueous chemistry of cobalt in the presence of citrate have led to the synthesis and characterization of soluble, mononuclear cobalt(II)-citrate complexes. nih.govresearchgate.net The formation of such complexes is pH-dependent, with different species being favored at different pH levels. solubilityofthings.comnih.gov For instance, a dinuclear complex, [Co₂(C₆H₅O₇)₂(H₂O)₄]²⁻, has been isolated at a pH of approximately 5. nih.gov However, in solution, this dimeric structure can dissociate into a mononuclear octahedral Co(II)-citrate species. nih.gov The ability of citrate to form these soluble complexes is thought to play a role in the mobilization and bioavailability of cobalt in biological fluids. researchgate.net

The interaction of cobalt with other essential minerals, such as iron, is also an important aspect of its bioavailability. Cobalt and iron can share common absorptive pathways in the intestine. cdc.gov The presence of citrate can influence the competition between these metal ions for binding sites on transport proteins. cdc.gov

Interactions with Biological Systems and Metabolic Pathways

Once absorbed, cobaltous citrate can interact with various biological systems and metabolic pathways. Cobalt itself is an essential trace element, most notably as a central component of vitamin B12 (cobalamin). nih.govsolubilityofthings.comontosight.ai Citrate is a key molecule in the Krebs cycle (also known as the citric acid cycle), a fundamental metabolic pathway for energy production in cells. solubilityofthings.comontosight.ainih.gov

Citrate is a pivotal intermediate in the Krebs cycle, which is central to cellular respiration. nih.govmdpi.com The cycle begins with the condensation of acetyl-CoA and oxaloacetate to form citrate. nih.gov While this compound introduces both cobalt and citrate into the system, the citrate component can directly enter this fundamental metabolic pathway. solubilityofthings.comontosight.ai

The cobalt component of this compound is integral to the synthesis and function of vitamin B12. nih.govsolubilityofthings.comontosight.ai Vitamin B12 is synthesized exclusively by certain microorganisms and is essential for various metabolic processes in animals, including humans. mdpi.comimrpress.com It acts as a coenzyme for two crucial enzymes: methionine synthase and L-methylmalonyl-CoA mutase. mdpi.com Methionine synthase is involved in the synthesis of the amino acid methionine and the regeneration of tetrahydrofolate, which is necessary for DNA synthesis. mdpi.com L-methylmalonyl-CoA mutase plays a role in the metabolism of odd-chain fatty acids and some amino acids, converting L-methylmalonyl-CoA to succinyl-CoA, which then enters the Krebs cycle. mdpi.com Therefore, an adequate supply of cobalt is essential for the proper functioning of these vitamin B12-dependent pathways. researchgate.net

Antimicrobial Activity and Mechanisms of Action

This compound has demonstrated notable antimicrobial properties against a range of microorganisms, including foodborne pathogens. researchgate.netresearchgate.netmdpi.com This has led to research into its potential applications as a food preservative and in antimicrobial packaging.

Studies have shown that this compound can significantly inhibit the growth of various bacteria, including Listeria monocytogenes, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netmdpi.comdntb.gov.ua The antimicrobial effect is observed both when this compound is in an aqueous solution and when it is incorporated into materials like polylactic acid (PLA) films. researchgate.netresearchgate.net For example, a 0.5 mM concentration of a Co(II)-citrate complex, (NH₄)₄[Co(C₆H₅O₇)₂], was found to significantly inhibit all four of these bacteria in a nutrient broth. researchgate.net L. monocytogenes and P. aeruginosa were identified as the most sensitive among the tested strains. researchgate.net

The proposed mechanism of antimicrobial action involves the interference of cobalt with key metabolic processes within the microbial cells. One suggested mechanism is the disruption of the Krebs cycle, which would inhibit energy production through oxidative metabolism. researchgate.net Additionally, cobalt ions can damage cell membranes, alter the specificity of enzymes, and disrupt cellular functions. ecology.dp.ua The chelation of metal ions by citrate can also contribute to the antimicrobial effect by disrupting the stability of the bacterial cell wall and increasing its permeability. frontiersin.org

Antimicrobial Activity of this compound against Various Bacteria
BacteriumGram StainObserved InhibitionReference
Listeria monocytogenesPositiveSignificant inhibition by 0.5 mM Co-citrate; most sensitive researchgate.net
Staphylococcus aureusPositiveSignificant inhibition by 0.5 mM Co-citrate researchgate.net
Escherichia coliNegativeSignificant inhibition by 0.5 mM Co-citrate researchgate.net
Pseudomonas aeruginosaNegativeSignificant inhibition by 0.5 mM Co-citrate; most sensitive researchgate.net

The antimicrobial properties of this compound have prompted investigations into its use as an additive in food packaging materials. researchgate.netbohrium.comresearchgate.net The incorporation of this compound into biodegradable polymers like polylactic acid (PLA) has been shown to create films with antimicrobial activity. researchgate.netresearchgate.netbohrium.com These composite films can inhibit the growth of foodborne pathogens, with a notable effect against Listeria monocytogenes. bohrium.com The release of the cobalt-citrate complex from the packaging material can help to prevent the growth of microorganisms on the food surface, potentially extending the shelf life and enhancing the safety of food products. researchgate.netbohrium.com Research is ongoing to optimize the formulation and release characteristics of these active packaging materials for various food applications. bohrium.com

Inhibition of Microbial Growth

Nanotherapy and Detoxification Strategies

The unique properties of cobalt at the nanoscale have opened up avenues for its use in nanotherapy and detoxification. Cobalt nanoparticles have been explored for their potential in cancer therapy and as antimicrobial agents. nih.govmdpi.comnih.gov Conversely, strategies are also being developed to counteract cobalt toxicity using nanotechnology.

One area of research focuses on the use of citrate-functionalized nanoparticles for the detoxification of cobalt. researchgate.net For instance, citrate-functionalized manganese oxide nanoparticles (C-Mn₃O₄ NPs) have been shown to effectively chelate cobalt ions. researchgate.net This chelation forms a stable complex, which can reduce the ability of free cobalt ions to generate reactive oxygen species (ROS) through Fenton-like reactions. researchgate.net The generation of ROS is a key mechanism of cobalt-induced toxicity, leading to oxidative stress and cellular damage. researchgate.net By sequestering cobalt ions, these nanoparticles can potentially serve as a nanotherapeutic strategy for mitigating cobalt toxicity in biological systems. researchgate.net

Biofortification in Agricultural Systems

Biofortification is an agricultural strategy focused on increasing the nutritional value of staple food crops by enhancing their micronutrient content. This can be achieved through conventional breeding, genetic engineering, or agronomic practices, such as specialized fertilization. researchgate.net Cobalt, while its essentiality for all higher plants is still a subject of scientific discussion, is recognized as a beneficial element and is crucial for specific biological processes that support plant health and productivity. frontiersin.orgnih.gov Its most well-documented role is in symbiotic nitrogen fixation in legumes, where it is a core component of cobalamin (vitamin B12), a coenzyme required by rhizobia bacteria to convert atmospheric nitrogen into a form usable by the plant. frontiersin.orgnih.gov

The application of cobalt compounds in agriculture is a method of agronomic biofortification. Research has explored using various forms of cobalt to enhance crop growth and nutrient profiles. nutri-tech.com.aubakerandbaker.co.in A notable advancement in this area involves the use of nanotechnology, specifically citrate-coated cobalt ferrite (B1171679) nanoparticles (CoFe2O4 NPs), for the biofortification of wheat. researchgate.netresearchgate.netrsc.org In these applications, the citrate coating plays a role in the delivery and stability of the nanoparticles. After being absorbed, iron is transported within the plant primarily as a citrate complex, highlighting citrate's natural role in plant nutrient transport. mdpi.com Studies using these citrate-coated nanoparticles have shown they can improve the grain yield and the iron concentration in wheat grains compared to conventional iron fertilizers. rsc.org This approach not only aims to increase the cobalt content but also to fortify the crop with other essential minerals like iron, demonstrating a multi-faceted biofortification effect. rsc.org The cobalt concentrations in wheat grains fortified with this method remained below the maximum allowable limits set by the Food and Agriculture Organization (FAO) and the World Health Organization (WHO). researchgate.netrsc.org

Enhanced Nutrient Uptake in Crops

The application of cobalt to agricultural systems has been shown to influence the uptake and accumulation of other essential nutrients in crops. Research indicates that cobalt can enhance the absorption of both macronutrients and micronutrients, although these effects can vary depending on the plant species, cobalt concentration, and soil conditions. nih.govresearchgate.net

However, the relationship between cobalt and other minerals is complex. An antagonistic relationship with iron (Fe) has been observed in some studies, where cobalt application led to a decrease in iron levels within the plant. nutri-tech.com.aunih.gov Conversely, other studies have reported an increase in iron uptake alongside other micronutrients. researchgate.net At non-toxic concentrations, cobalt was found to enhance the uptake of manganese (Mn), copper (Cu), and zinc (Zn) in mung beans. adelaide.edu.au The use of cerium oxide nanoparticles in maize under cobalt-induced stress was also found to enhance nutrient contents while reducing cobalt uptake. nih.gov

The following table summarizes research findings on the effect of cobalt application on the uptake of other nutrients in various crops.

CropCobalt Compound/ApplicationObserved Effect on Nutrient Uptake
Faba Bean 10 ppm Cobalt (foliar spray)Increased N, P, and K concentrations.
Faba Bean 20 ppm Cobalt (in irrigation)Increased most minerals, but decreased iron levels. nutri-tech.com.au
Soybean 12 mg/kg CobaltEnhanced N, P, K, Cu, Zn, and Mn content in shoot and seed. ijcmas.com
Pea 8 ppm Cobalt SulphateIncreased uptake of N, P, K, Fe, Mn, and Zn. researchgate.net
Groundnut Cobalt Chloride (0.21 kg/ha ) with RhizobiumSignificantly enhanced nitrogen, phosphorus, and potassium uptake by the kernel. ijcmas.com
Nigella sativa 30 mg/L CobaltIncreased Nitrogen (N) and Potassium (K) uptake. No change in Phosphorus (P) uptake. jmaterenvironsci.com
Mung Bean 0.5 µM CobaltEnhanced uptake of Manganese (Mn), Copper (Cu), and Zinc (Zn). adelaide.edu.au

Emerging Research Frontiers and Future Perspectives

Computational Chemistry and Molecular Modeling of Cobaltous Citrate (B86180)

Computational chemistry and molecular modeling have become indispensable tools for elucidating the complex structures and reaction mechanisms involving cobaltous citrate. These theoretical approaches provide insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) has been employed to investigate the electronic structure and magnetic properties of cobalt-containing complexes, including those with structures analogous to this compound, such as cobalt cubanes. mdpi.com DFT calculations help in understanding the nature of ferromagnetic or antiferromagnetic interactions within polynuclear cobalt cores by analyzing the alignment of spin orbitals. mdpi.com For instance, DFT and CASSCF/NEVPT2 calculations have been used to support the fitting of experimental magnetic data for Co₄O₄ cubane-like cores, providing a deeper understanding of their magnetic behavior. mdpi.com Furthermore, DFT studies on various cobalt(II) complexes have shown that high-spin states are often energetically favored and have been used to analyze the covalent character of Co-N and Co-O bonds. figshare.com Research on polymeric cobalt(II) citrate complexes has also been supported by density functional theory and molecular dynamics simulations, which help to confirm experimental observations of their structural properties. researchgate.net

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and related materials over time. A notable application is in the study of Metal-Organic Frameworks (MOFs). For example, MD simulations have been used to investigate the adsorption and diffusion of gases like CO₂ within the pores of UTSA-16, a MOF constructed from tetra-nuclear cobalt citrate clusters. dergipark.org.tr These simulations can elucidate the effects of temperature and pressure on sorption capacity and provide microscopic details on how gas molecules interact with the framework, including the water molecules coordinated to the cobalt citrate units. dergipark.org.tr Such computational studies are crucial for designing and optimizing these materials for applications like carbon capture.

Table 1: Computational Methods in Cobalt Citrate Research

Computational Method Application in Cobalt Citrate Research Key Insights Reference
Density Functional Theory (DFT) Analysis of electronic structure and magnetic properties of cobalt citrate cubanes and polymers. Determination of magnetic coupling (ferromagnetic vs. antiferromagnetic), stability of spin states, and nature of chemical bonds. mdpi.comfigshare.comresearchgate.net
Molecular Dynamics (MD) Simulation of gas adsorption and diffusion in cobalt citrate-based Metal-Organic Frameworks (MOFs). Understanding of host-guest interactions, diffusion pathways, and the influence of temperature and pressure on material performance. dergipark.org.tr
Car-Parrinello Dynamic Simulations (CPDS) Providing information on geometry, formation energies, and energy barriers in related metal-organic systems. Insights into reaction pathways and transition states in complex materials. unizar.es

Design of Multifunctional this compound-Based Materials

The unique coordination chemistry of the citrate ligand with cobalt(II) ions provides a versatile platform for designing advanced materials with multiple functionalities. Researchers are actively exploring the synthesis of novel this compound-based materials for a wide range of applications.

One of the most promising areas is the development of Metal-Organic Frameworks (MOFs) . A bioinspired cobalt-citrate MOF, UTSA-16, has demonstrated exceptional performance as an electrocatalyst for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production. dergipark.org.tr The efficiency of UTSA-16 is attributed to the synergistic effect of its porous structure, the in-situ formation of high-valent cobalt species, and the presence of Co₄O₄ cubane (B1203433) units, which act as active catalytic sites. dergipark.org.tr

Another significant application is in environmental remediation . Citrate-functionalized cobalt-doped iron oxide magnetic nanoparticles have been developed for the effective removal of pollutants like rhodamine B dye and lead ions from contaminated water. mdpi.com In these materials, the unbound carboxylate groups of the citrate moieties on the nanoparticle surface electrostatically interact with cationic pollutants, leading to their adsorption and subsequent removal using a magnetic field. mdpi.com

Furthermore, this compound serves as a critical precursor in the synthesis of advanced energy materials . It is used in wet chemistry methods to produce nanocrystalline lithium cobalt oxide (LiCoO₂), a key cathode material for lithium-ion batteries. javeriana.edu.co The use of a citrate precursor route allows for the synthesis of homogeneous, pure-phase nanopowders with desirable electrochemical properties. javeriana.edu.co

Green and Sustainable Synthesis Optimization

In line with the principles of green chemistry, significant efforts are being directed towards developing environmentally benign and sustainable methods for synthesizing this compound and related materials. These approaches aim to minimize the use of hazardous solvents and reagents, reduce energy consumption, and utilize renewable resources.

A prominent green strategy involves the use of plant-based extracts , which are rich in citric acid and other biomolecules that can act as both reducing and capping agents. For example, cobalt-containing nanoparticles have been synthesized using waste materials like rotten passion fruit juice and pineapple peels. mdpi.comacs.org This bio-leaching approach not only recycles waste but also avoids the need for separately synthesized chelating agents. The citric acid present in these natural sources facilitates the leaching and complexation of cobalt ions. mdpi.com

Solid-state synthesis methods , such as ball-milling, represent another important avenue for green chemistry. nih.gov This mechanochemical technique involves the direct grinding of solid reactants, eliminating the need for solvents and often proceeding at room temperature. nih.gov Ball-milling has been successfully employed to prepare metal-citrate nanosystems, offering a cost-effective, reproducible, and scalable process that yields high-purity products. nih.gov

The optimization of reaction conditions in aqueous media is also a key focus. The synthesis of various polymeric cobalt(II) citrate complexes has been shown to be highly dependent on factors like pH, temperature, and the presence of counterions. acs.org By carefully controlling these parameters, it is possible to selectively synthesize different structural motifs, from one-dimensional chains to two-dimensional layers, without resorting to harsh organic solvents. acs.org

Table 2: Comparison of Synthesis Methods for Cobalt-Containing Nanomaterials

Synthesis Method Description Advantages Sustainability Aspect Reference
Co-precipitation Precipitation of nanoparticles from a solution containing metal salts and a precipitating agent. Simple, scalable, good control over particle size. Can be adapted to use green solvents and precursors. mdpi.com
Green Synthesis (Plant Extracts) Use of fruit juices or peel extracts as a source of citrate and reducing agents. Utilizes waste biomass, avoids toxic chemicals. High; based on renewable resources and waste valorization. mdpi.com
Sol-Gel Auto-Combustion A wet-chemical method involving a citrate gel that undergoes self-sustaining combustion. Produces fine, homogeneous powders in a short time. Can be energy-intensive due to combustion step. iieta.org
Ball-Milling (Mechanochemistry) Solid-state grinding of reactants to induce chemical reactions. Solvent-free, low-temperature, energy-efficient. High; avoids solvent use and waste. nih.gov

Advanced Characterization Techniques for In-Situ Studies

To fully understand the formation mechanisms and functional properties of this compound-based materials, researchers are increasingly turning to advanced, in-situ characterization techniques. These methods allow for the real-time observation of chemical and structural transformations as they occur under reaction conditions.

In-situ X-ray Absorption Spectroscopy (XAS) , including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful tool for probing the local atomic and electronic structure of cobalt atoms. rsc.org It can be used to track changes in cobalt's oxidation state and coordination environment during synthesis or catalysis. nih.govresearchgate.net For instance, in-situ High Energy-Resolution Fluorescence-Detected (HERFD) XANES has been used to follow the rapid reduction of a Co³⁺ precursor and its subsequent coordination during the formation of CoO nanocrystals. nih.gov

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy provides real-time information about the vibrational modes of molecules, making it ideal for monitoring the coordination of citrate ligands to cobalt ions. researchgate.net By observing changes in the characteristic bands of carboxylate groups (C=O), researchers can deduce how the citrate molecule binds to the metal center. researchgate.netfrontiersin.org In-situ Diffuse Reflectance FTIR (DRIFTS) has been effectively used to study the adsorption of reactants like CO on the surface of cobalt-based catalysts during reactions, revealing insights into active sites and reaction intermediates. acs.org

The combination of multiple in-situ techniques provides a more complete picture of complex processes. Simultaneous in-situ X-ray diffraction (XRD) and XAS have been used to track the formation of cobalt-substituted aluminophosphates, revealing that a cobalt-phosphorous network forms even before the material crystallizes. rsc.org Such multi-modal approaches are crucial for developing a comprehensive understanding that links molecular-level changes to the emergence of macroscopic material properties. nih.gov

Scale-Up and Industrial Implementation Challenges

Translating the promising results from laboratory-scale research on this compound to industrial-scale production presents a number of significant challenges. These hurdles span economic, technical, and quality control domains.

Process control and product consistency are critical for industrial applications. The synthesis of metal citrates often results in needle-like powders with low bulk density and poor flowability, which can be problematic for handling and processing in large-scale industrial equipment. mdpi.com Achieving a consistent crystal size, morphology, and purity is a significant challenge, as these properties directly affect the material's performance. mdpi.com Impurities from upstream processes, such as microbial fermentation for citric acid production, can be incorporated into the final product, affecting its quality. mdpi.com

Furthermore, scaling up the synthesis process itself poses technical difficulties. Reactions that are easily controlled in a laboratory flask may behave differently in a large industrial reactor. Issues such as heat and mass transfer, mixing efficiency, and reaction kinetics must be carefully managed to ensure the final product meets the required specifications. The capital investment for specialized equipment, such as large-scale reactors, crystallizers, and drying systems, can also be substantial. iieta.orgtandfonline.com Overcoming these challenges requires a multidisciplinary approach, combining chemical engineering principles with materials science to develop robust, scalable, and economically viable production processes for this compound-based materials. elchemy.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing cobaltous citrate with high purity, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis of this compound typically involves stoichiometric reactions between cobalt salts (e.g., cobalt chloride or acetate) and citric acid under controlled pH and temperature. To ensure reproducibility:

  • Document reagent purity (e.g., ACS-grade chemicals), reaction conditions (e.g., molar ratios, temperature ±0.5°C), and purification steps (e.g., recrystallization in anhydrous solvents).
  • Characterize the product using FTIR (to confirm citrate coordination), X-ray diffraction (crystallinity), and elemental analysis (Co²⁺ content) .
  • Provide detailed experimental procedures in supplementary materials, including raw data for key parameters like yield and purity .

Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Compare absorption spectra (e.g., d-d transition bands) with published data for cobalt-citrate complexes. For example, Co²⁺ in octahedral coordination shows peaks near 510 nm and 670 nm in aqueous solutions .
  • FTIR Analysis : Identify citrate ligand binding via carboxylate stretches (~1600 cm⁻¹) and Co-O vibrational modes (400–600 cm⁻¹).
  • XANES/EXAFS : For advanced structural validation, use synchrotron-based techniques to probe Co oxidation state and coordination geometry .

Advanced Research Questions

Q. How should researchers design experiments to investigate the redox behavior of this compound in biological systems, and what controls are critical?

  • Methodological Answer :

  • PICOT Framework :
  • Population : this compound solutions in simulated physiological buffers (e.g., PBS, pH 7.4).
  • Intervention : Varying O₂ levels or introducing redox agents (e.g., ascorbate).
  • Comparison : Co²⁺ vs. Co³⁺ speciation via cyclic voltammetry.
  • Outcome : Quantify redox potential shifts and stability constants.
  • Time : Monitor kinetics over 24–72 hours .
  • Controls : Include inert atmospheres (N₂/Ar) to prevent oxidation, and validate results with ICP-MS for Co leaching .

Q. How can contradictory data on the solubility of this compound in aqueous vs. non-polar solvents be resolved?

  • Methodological Answer :

  • Systematic Variability Analysis : Test solubility under controlled conditions (temperature, ionic strength) using gravimetric or spectrophotometric methods (e.g., absorbance at λ_max for Co²⁺).
  • Contradiction Resolution :
  • Replicate conflicting studies with identical solvents (e.g., trace water content in "anhydrous" ethanol alters solubility).
  • Use Hansen solubility parameters to predict solvent compatibility and identify outliers .
  • Data Synthesis : Apply multivariate regression to isolate factors (e.g., pH, counterion effects) influencing solubility discrepancies .

Q. What advanced computational methods are suitable for modeling the chelation dynamics of this compound in environmental matrices?

  • Methodological Answer :

  • DFT/MD Simulations : Use density functional theory (DFT) to model Co²⁺-citrate binding energies and molecular dynamics (MD) to simulate ligand exchange in aqueous environments.
  • Validation : Cross-check with experimental EXAFS data to refine force-field parameters .
  • Software : Leverage packages like Gaussian or VASP, ensuring convergence criteria (e.g., energy thresholds ≤1e⁻⁵ eV) are documented .

Methodological Guidance for Data Analysis

Q. How should researchers conduct a systematic review of this compound’s catalytic applications while avoiding biased literature selection?

  • Methodological Answer :

  • Search Strategy : Use Boolean operators in databases (Web of Science, PubMed):
    ("this compound" OR "Co citrate") AND (catalysis OR "reaction mechanism") NOT ("industrial production") .
  • Screening Protocol : Apply PRISMA guidelines, with two independent reviewers assessing eligibility based on PICOT criteria .
  • Bias Mitigation : Include gray literature (preprints, theses) and use tools like ROBIS to evaluate study quality .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer :

  • Non-linear Regression : Fit data to Hill or Log-Logistic models (e.g., EC₅₀ calculations) using software like GraphPad Prism.
  • Outlier Handling : Apply Grubbs’ test for significance (α=0.05) and report excluded data points transparently .
  • Uncertainty Propagation : Use Monte Carlo simulations to quantify error margins in LD₅₀ estimates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.